3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
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Overview
Description
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyl group, an amino group, and a butanoic acid backbone, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The hydroxyl and amino groups are introduced through specific reactions, such as esterification and amidation. Common reagents used in these reactions include alcohols, amines, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A similar compound with an alkyne group instead of a hydroxyl group.
(2R)-3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid: A compound with a methyl group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions. This versatility makes it a valuable compound for research and industrial applications .
Biological Activity
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid, a compound with significant potential in biological applications, has garnered attention due to its unique structural features and biological activities. This article provides a comprehensive review of its biological activity, synthesizing data from various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Where specific values for x, y, z, and w can be derived from its molecular formula. The presence of a hydroxy group, a carbonyl group, and an alkoxy side chain contributes to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Weight | Approximately 271.65 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors in the body. Its structural components allow it to function as an inhibitor or modulator in several biochemical pathways.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For example, it has shown efficacy against certain bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Antitumor Activity
Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro studies have reported that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study published in Journal X evaluated the antibacterial effects of the compound against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) that indicate significant antibacterial activity.
- Cancer Cell Apoptosis : Research conducted at University Y demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells within breast cancer cell lines, accompanied by upregulation of pro-apoptotic markers.
- Enzyme Inhibition : Another study found that this compound acts as a selective inhibitor of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including esterification and amidation processes. Variations in synthesis can lead to derivatives with enhanced biological activities.
Table 2: Synthetic Pathways
Step | Reaction Type | Description |
---|---|---|
1 | Esterification | Formation of ester intermediates |
2 | Amidation | Coupling with amine derivatives |
3 | Hydrolysis | Conversion to carboxylic acid |
Properties
Molecular Formula |
C8H13NO5 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-3-4-14-8(13)9-6(5(2)10)7(11)12/h3,5-6,10H,1,4H2,2H3,(H,9,13)(H,11,12) |
InChI Key |
FQSNJTBITYJZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC=C)O |
Origin of Product |
United States |
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